ethyl 3-hydroxy-2H-chromene-4-carboxylate
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Overview
Description
Ethyl 3-hydroxy-2H-chromene-4-carboxylate is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is known for its light-yellow to yellow liquid form and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2H-chromene-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lipase (Mucor miehei) in ionic liquids have been employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-2H-chromene-4-carboxylate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxy-2H-chromene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2H-chromene-4-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Ethyl 3-hydroxy-2H-chromene-4-carboxylate can be compared with other similar compounds such as:
Coumarin: Another chromene derivative with anticoagulant properties.
Chromone: A structurally similar compound with different biological activities.
Flavonoids: A class of compounds with a similar chromene core but with additional functional groups that confer diverse biological activities
This compound is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-hydroxy-2H-chromene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHXXBEFRUFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(COC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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